1-Aminonaphthalene-7-acetonitrile
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Overview
Description
1-Aminonaphthalene-7-acetonitrile is an organic compound with the molecular formula C12H10N2. It is a derivative of naphthalene, characterized by the presence of an amino group at the first position and an acetonitrile group at the seventh position of the naphthalene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Aminonaphthalene-7-acetonitrile can be synthesized through several methods. One common approach involves the reaction of 1-naphthylamine with acetonitrile in the presence of a suitable catalyst. The reaction typically requires elevated temperatures and may involve the use of a solvent such as dimethylformamide (DMF) or acetonitrile itself .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-Aminonaphthalene-7-acetonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as halogens or sulfonyl chlorides under acidic or basic conditions.
Major Products Formed:
- Oxidation products include nitro and nitroso derivatives.
- Reduction products include primary amines.
- Substitution reactions yield various substituted naphthalene derivatives .
Scientific Research Applications
1-Aminonaphthalene-7-acetonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-aminonaphthalene-7-acetonitrile involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can affect cellular pathways and enzyme activities, leading to potential therapeutic effects .
Comparison with Similar Compounds
1-Naphthylamine: Similar structure but lacks the acetonitrile group.
2-Naphthylamine: Amino group at the second position instead of the first.
1-Aminonaphthalene-4-sulfonic acid: Contains a sulfonic acid group instead of a nitrile group
Uniqueness: 1-Aminonaphthalene-7-acetonitrile is unique due to the presence of both an amino and a nitrile group on the naphthalene ring. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C12H10N2 |
---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
2-(8-aminonaphthalen-2-yl)acetonitrile |
InChI |
InChI=1S/C12H10N2/c13-7-6-9-4-5-10-2-1-3-12(14)11(10)8-9/h1-5,8H,6,14H2 |
InChI Key |
OMBWISXVCXVQOD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)CC#N)C(=C1)N |
Origin of Product |
United States |
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